1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Description
This compound is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring, a piperidine ring, and a carbonyl group . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In some cases, the compounds are converted to heterocyclic 1,3,4-oxadiazole nucleophiles, which are then reacted with an electrophile to form the target compounds .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For example, FT-IR, proton NMR, and 13C NMR can be used to identify the functional groups present in the molecule . The InChI code for a similar compound, (5-methyl-1,3,4-oxadiazol-2-yl)methanol, is 1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the 1,3,4-oxadiazole ring and the piperidine ring. In IR spectra, synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, (5-methyl-1,3,4-oxadiazol-2-yl)methanol has a molecular weight of 114.1 and is a liquid at room temperature .Future Directions
Oxadiazoles, including this compound, have shown promise in various fields such as material science, medicinal chemistry, and high-energy molecules . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as their use in the development of new drugs .
properties
IUPAC Name |
1-[4-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-3-15(22)20-8-6-14(7-9-20)17(23)21-10-4-13(5-11-21)16-19-18-12(2)24-16/h3,13-14H,1,4-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSTKUKDCSAFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
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